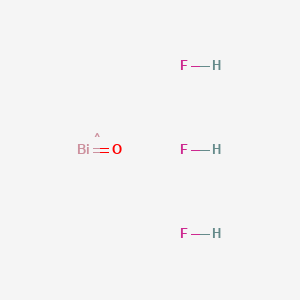![molecular formula C10H15NOS2 B14596849 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- CAS No. 61211-52-7](/img/structure/B14596849.png)
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a carboxaldehyde group at the 3-position, a dimethylaminomethyl group at the 5-position, and an ethylthio group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and ethylthiol under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminomethyl and ethylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: 3-Thiophenecarboxylic acid, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Reduction: 3-Thiophenemethanol, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Substitution: Various substituted thiophene derivatives
科学的研究の応用
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylaminomethyl and ethylthio groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
類似化合物との比較
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the dimethylaminomethyl and ethylthio groups, making it less versatile in chemical reactions.
2-Thiophenecarboxaldehyde: Similar structure but with the carboxaldehyde group at the 2-position.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the dimethylaminomethyl group.
Uniqueness
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is unique due to the presence of both the dimethylaminomethyl and ethylthio groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
61211-52-7 |
|---|---|
分子式 |
C10H15NOS2 |
分子量 |
229.4 g/mol |
IUPAC名 |
5-[(dimethylamino)methyl]-2-ethylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H15NOS2/c1-4-13-10-8(7-12)5-9(14-10)6-11(2)3/h5,7H,4,6H2,1-3H3 |
InChIキー |
NBGHRQAZQCNASO-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=C(S1)CN(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


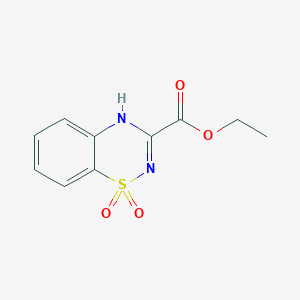
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)
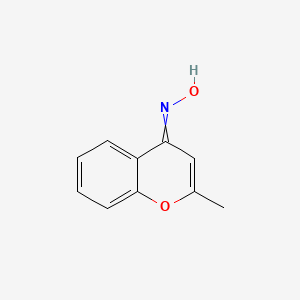
![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)

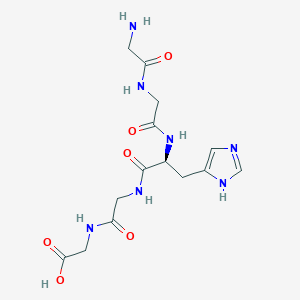

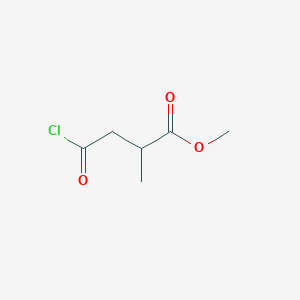
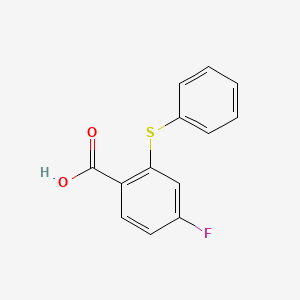
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
